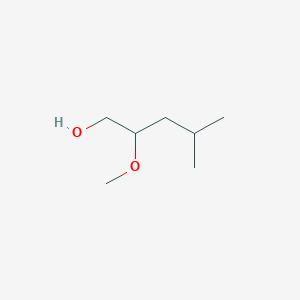
2-Methoxy-4-methylpentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable precursor with a methylating agent to introduce the methyl group, and a subsequent reaction with a suitable alcohol to introduce the hydroxyl group. The methoxy group could potentially be introduced through a Williamson ether synthesis or a similar etherification reaction .Molecular Structure Analysis
The molecular structure of “2-Methoxy-4-methylpentan-1-ol” would be characterized by the presence of a pentane backbone with substituents at the 1st, 2nd, and 4th carbons. The presence of the hydroxyl and methoxy groups would introduce polarity to the molecule, and the molecule would likely exhibit typical alcohol and ether functional group behavior .Chemical Reactions Analysis
As an alcohol and an ether, “2-Methoxy-4-methylpentan-1-ol” would be expected to undergo typical reactions of these functional groups. This could include reactions such as dehydration to form alkenes, oxidation to form carbonyl compounds, and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methoxy-4-methylpentan-1-ol” would be influenced by its functional groups. As an alcohol and an ether, it would be expected to have a higher boiling point than similar sized hydrocarbons due to the ability to form hydrogen bonds. It would also be expected to be somewhat soluble in water, and very soluble in organic solvents .科学的研究の応用
Synthesis Techniques : A study by Fang Ling (2011) focused on the synthesis of a closely related compound, 1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol, utilizing 3-Pentanone as a starting material. This work highlights the procedures in synthesizing complex organic compounds and the optimization of chiral resolution techniques, which are crucial in pharmaceutical and chemical manufacturing industries (Fang Ling, 2011).
Extraction and Separation Applications : Gawali and Shinde (1974) demonstrated the use of 4-methylpentan-2-ol in the selective extraction and separation of iron(III) from hydrochloric acid. This research provides insights into the applications of such compounds in analytical chemistry and industrial processes for metal extraction and purification (S. Gawali & V. M. Shinde, 1974).
Catalytic Properties and Applications : Several studies have investigated the use of similar compounds in catalysis. For instance, Cutrufello et al. (2002) explored the acid-base properties of oxides in catalyzing the conversion of 4-methylpentan-2-ol. This is significant in the field of green chemistry and industrial catalysis, particularly for the synthesis of polymers and other important chemicals (M. Cutrufello et al., 2002).
Chemical Analysis and Food Science : The compound has been used in the development of methods for the analysis of key aroma compounds in wines, as seen in a study by Dagan et al. (2014). This indicates its role in enhancing analytical techniques in food science and quality control (L. Dagan et al., 2014).
Aroma Compound Research : Research by Granvogl, Christlbauer, and Schieberle (2004) on the quantification of 3-mercapto-2-methylpentan-1-ol in onions and other Allium species underlines the importance of such compounds in understanding flavor and aroma profiles in foods (M. Granvogl, M. Christlbauer, & P. Schieberle, 2004).
Synthesis of Curcuminoids : A study by Khalid et al. (2020) on the synthesis of curcuminoids involving a compound structurally similar to 2-Methoxy-4-methylpentan-1-ol showcases the role of these chemicals in pharmaceutical and organic chemistry, particularly in the synthesis of bioactive compounds (M. Khalid et al., 2020).
将来の方向性
特性
IUPAC Name |
2-methoxy-4-methylpentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-6(2)4-7(5-8)9-3/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFFPLBEHACTGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-methylpentan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-bromophenyl)-2-((1-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2560729.png)
![8-Decylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)
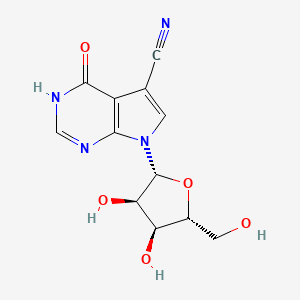

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2560734.png)

![1-[(5-bromopyrazin-2-yl)methyl]-3-(3-ethyl-1-methyl-1H-pyrazol-5-yl)urea](/img/structure/B2560739.png)
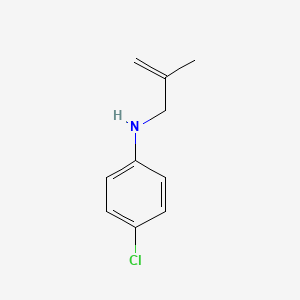
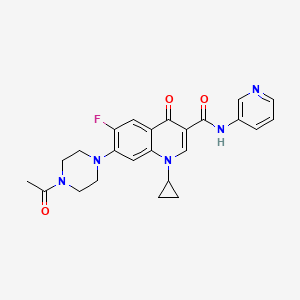
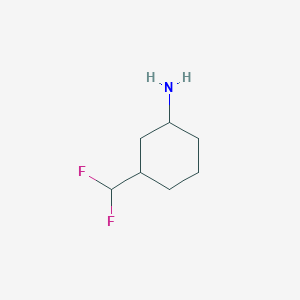
![1H-Pyrazolo[4,3-d]pyrimidin-5-amine;hydrochloride](/img/structure/B2560744.png)
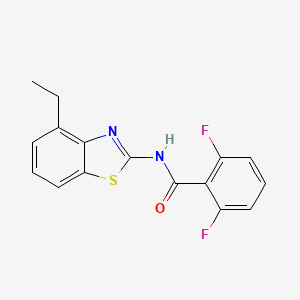
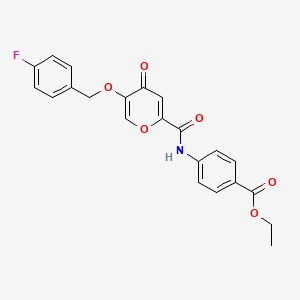
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2560751.png)